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Compound of Interest

3,5-Difluoro-4-
Compound Name:
methoxyphenylacetic acid

cat. No.: B1318717

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Difluoro-4-methoxyphenylacetic acid. Due to the limited availability of experimental spectra
in public databases, this guide presents predicted spectroscopic data based on established
computational models and analysis of structurally similar compounds. These predictions offer
valuable insights for the characterization and analysis of this compound in research and
development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 3,5-Difluoro-4-methoxyphenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR (Proton NMR)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~10-13 Singlet (broad) 1H -COOH
~6.8-7.2 Triplet 2H Ar-H
~3.9 Singlet 3H -OCHs
~3.6 Singlet 2H -CHz-

13C NMR (Carbon-13 NMR)

Chemical Shift (8) ppm Assighment
~175 -COOH

~150 (dd) C-F

~135 (t) C-OCHs
~110 (d) C-H

~105 (1) C-C(0)

~60 -OCHs

~40 -CH2-

Note: 'd' denotes a doublet and 't' denotes a triplet, arising from C-F coupling.

19F NMR (Fluorine-19 NMR)

Chemical Shift (6) ppm Multiplicity

~-130to -140 Singlet

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
2500-3300 Broad O-H stretch (Carboxylic Acid)
~1700 Strong C=0 stretch (Carboxylic Acid)
1500-1600 Medium-Strong C=C stretch (Aromatic)

C-O stretch (Ether and
1100-1300 Strong ) i

Carboxylic Acid)
1000-1100 Strong C-F stretch

Mass Spectrometry (MS)

mlz Interpretation
202.04 [M]* (Molecular lon)
157.03 [M - COOH]*
142.02 [M - COOH - CH3J*
129.04 [M - CH2COOH]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument parameters and sample preparation may require optimization based on the specific
equipment and sample characteristics.

NMR Spectroscopy

Sample Preparation:
e Weigh approximately 5-10 mg of 3,5-Difluoro-4-methoxyphenylacetic acid.

» Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCls,
DMSO-ds, or Acetone-ds) in a clean, dry vial.

e Transfer the solution to a 5 mm NMR tube.
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H NMR Acquisition:

e Spectrometer: 400 MHz or higher field strength.

e Pulse Program: Standard single-pulse sequence.

e Number of Scans: 16-64, depending on sample concentration.

o Relaxation Delay: 1-2 seconds.

e Spectral Width: 0-16 ppm.

13C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more, as 13C has low natural abundance.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

19F NMR Acquisition:

e Spectrometer: 376 MHz or higher.

e Pulse Program: Standard single-pulse sequence.
e Number of Scans: 64-128.

o Relaxation Delay: 1-2 seconds.

e Spectral Width: Set to encompass the expected chemical shift range for aryl fluorides.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):
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e Grind a small amount (1-2 mg) of 3,5-Difluoro-4-methoxyphenylacetic acid with
approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle
until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
IR Spectrum Acquisition:

e Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

e Scan Range: 4000-400 cm™—1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

o A background spectrum of the empty sample compartment should be recorded prior to
sample analysis.

Mass Spectrometry

Sample Preparation:

e Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or
acetonitrile).

Mass Spectrum Acquisition (Electron lonization - El):

Mass Spectrometer: A mass spectrometer equipped with an EI source.

lonization Energy: 70 eV.

Mass Range: m/z 50-500.

Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound.

General Workflow for Spectroscopic Analysis
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 To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Difluoro-4-
methoxyphenylacetic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1318717#3-5-difluoro-4-methoxyphenylacetic-
acid-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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